![molecular formula C22H23ClN6O B1139180 Btk 抑制剂 1(R 对映异构体盐酸盐) CAS No. 1553977-42-6](/img/structure/B1139180.png)
Btk 抑制剂 1(R 对映异构体盐酸盐)
描述
Btk inhibitor 1 R enantiomer hydrochloride is a pyrazolo[3,4-d]pyrimidine derivative and acts as a Btk kinase inhibitor . It is an impurity of Ibrutinib . The molecular formula is C22H23ClN6O .
Synthesis Analysis
Btk inhibitor 1 R enantiomer can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) . It is also an impurity of Ibrutinib .Molecular Structure Analysis
The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .Chemical Reactions Analysis
Btk inhibitor 1 R enantiomer is a covalent and irreversible Bruton’s tyrosine kinase (BTK) inhibitor . It can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) .Physical And Chemical Properties Analysis
The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .科学研究应用
Btk 抑制剂在关节炎和自身免疫性疾病中的应用
布鲁顿酪氨酸激酶 (Btk) 抑制剂,如 CGI1746 和 GDC-0853,已被发现可有效抑制 B 细胞和髓样细胞介导的关节炎。这些抑制剂阻断 B 细胞受体依赖的 B 细胞增殖,并降低自身抗体水平,从而显著降低关节内的细胞因子水平,并改善关节炎模型中的疾病。这为靶向类风湿性关节炎和其他自身免疫性疾病中的 Btk 提供了令人信服的理由 (Di Paolo 等人,2011); (Crawford 等人,2018)。
Btk 抑制剂在癌症治疗中的应用
伊布替尼等 Btk 抑制剂和其他新化合物在治疗 B 细胞恶性肿瘤和自身免疫性疾病方面显示出有希望的结果。它们在抑制 B 细胞受体信号传导中的作用使它们在临床前和临床环境中对各种癌症有效,特别是慢性淋巴细胞白血病和套细胞淋巴瘤 (Akinleye 等人,2013); (Hendriks 等人,2014)。
Btk 抑制剂在化学蛋白质组学分析中的应用
化学蛋白质组学的使用,特别是使用氯烷烃衍生的小分子抑制剂,有助于 Btk 抑制剂的药物靶标识别。这种方法可以识别蛋白质结合伙伴,这对于理解这些抑制剂的作用分子机制至关重要 (Pham 等人,2015)。
Btk 抑制剂的立体化学差异
Btk 抑制剂的立体化学差异会影响它们的功效和脱靶活性。对这种差异的研究可以识别出更有效的化合物,同时最大程度地降低安全性风险,从而增强 Btk 抑制剂在慢性免疫性疾病中的治疗潜力 (Crawford 等人,2020)。
作用机制
Btk inhibitor 1 R enantiomer hydrochloride acts as a Btk kinase inhibitor . Bruton’s Tyrosine Kinase (BTK) is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . The most common mechanism of resistance to BTK inhibitors is a mutation of BTK at the binding site of the drug .
安全和危害
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials but is limited by cardiovascular side-effects such as atrial fibrillation and hypertension .
未来方向
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials . In recent years, many BTK inhibitors have been patented and reported in the literature . In the future, reversible compounds are being developed and are currently under evaluation to overcome irreversible BTK inhibitor limitations .
属性
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Btk inhibitor 1 (R enantiomer hydrochloride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。